molecular formula C11H12Cl2N2 B12900557 Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- CAS No. 27050-35-7

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-

Katalognummer: B12900557
CAS-Nummer: 27050-35-7
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: LUMCYRIZVCIYDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- typically involves the reaction of 2,4-dichloroaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a condensation reaction where 2,4-dichloroaniline is reacted with 1-methylpyrrolidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with specific receptors in the body can lead to therapeutic effects, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds such as 1-methylpyrrolidine, 2,4-dichlorophenylpyrrolidine

    Other heterocycles: Piperidine, morpholine

Uniqueness

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is unique due to the presence of both the pyrrolidine ring and the 2,4-dichlorophenyl group, which confer specific chemical and biological properties. This combination makes it distinct from other pyrrolidine derivatives and heterocycles, providing unique opportunities for its application in various fields .

Eigenschaften

CAS-Nummer

27050-35-7

Molekularformel

C11H12Cl2N2

Molekulargewicht

243.13 g/mol

IUPAC-Name

N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

LUMCYRIZVCIYDU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.